An In-depth Technical Guide on the Synthesis and Characterization of 10-Hydroxy-undeca-2,4,6,8-tetraynamide
An In-depth Technical Guide on the Synthesis and Characterization of 10-Hydroxy-undeca-2,4,6,8-tetraynamide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound 10-Hydroxy-undeca-2,4,6,8-tetraynamide is a novel molecular entity for which no synthesis has been previously reported. The following guide presents a hypothetical, yet plausible, synthetic pathway and expected characterization data based on established principles of organic chemistry and spectroscopy.
Introduction
Polyynes are a class of organic compounds characterized by a chain of alternating single and triple carbon-carbon bonds.[1] These rigid, linear molecules are of significant interest in materials science for their potential as molecular wires and in medicinal chemistry due to the prevalence of the polyyne motif in various natural products with potent biological activity. The incorporation of a terminal amide and a hydroxyl group, as in the case of 10-Hydroxy-undeca-2,4,6,8-tetraynamide, introduces functionalities that can modulate the molecule's solubility, stability, and biological interactions. This guide outlines a feasible synthetic approach and a comprehensive characterization strategy for this novel compound.
Proposed Synthetic Pathway
The synthesis of 10-Hydroxy-undeca-2,4,6,8-tetraynamide can be envisioned through a convergent approach, primarily relying on the Cadiot-Chodkiewicz coupling reaction.[2][3] This copper-catalyzed cross-coupling of a terminal alkyne with a haloalkyne is a robust method for the construction of unsymmetrical polyynes.[2][4] The proposed multi-step synthesis is outlined below.
Diagram of the Proposed Synthetic Pathway:
Caption: Proposed synthetic pathway for 10-Hydroxy-undeca-2,4,6,8-tetraynamide.
Experimental Protocols
Step 1: Synthesis of 7-Bromo-hepta-2,4,6-triyn-1-ol (Intermediate C)
This step involves the Cadiot-Chodkiewicz coupling of propargyl alcohol (A) and 1-bromo-penta-2,4-diyne (B).
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Materials: Propargyl alcohol, 1-bromo-penta-2,4-diyne, copper(I) chloride, ethylamine (70% in water), and tetrahydrofuran (THF).
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Procedure:
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A solution of propargyl alcohol (1.0 eq) in THF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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To this solution, copper(I) chloride (0.1 eq) and ethylamine (2.0 eq) are added.
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A solution of 1-bromo-penta-2,4-diyne (1.1 eq) in THF is added dropwise to the reaction mixture at room temperature.
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The reaction is stirred for 4-6 hours and monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction mixture is quenched with an aqueous solution of ammonium chloride and extracted with diethyl ether.
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The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
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The crude product is purified by column chromatography on silica gel to yield 7-bromo-hepta-2,4,6-triyn-1-ol.
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Step 2: Synthesis of 10-Hydroxy-undeca-2,4,6,8-tetraynamide (Final Product E)
The final product is synthesized via a second Cadiot-Chodkiewicz coupling between the intermediate 7-bromo-hepta-2,4,6-triyn-1-ol (C) and propynamide (D).
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Materials: 7-Bromo-hepta-2,4,6-triyn-1-ol, propynamide, copper(I) iodide, n-butylamine, and dimethylformamide (DMF).
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Procedure:
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A solution of 7-bromo-hepta-2,4,6-triyn-1-ol (1.0 eq) and propynamide (1.2 eq) is prepared in DMF under an inert atmosphere.
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Copper(I) iodide (0.1 eq) and n-butylamine (2.0 eq) are added to the solution.
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The reaction mixture is stirred at 40 °C for 8-12 hours, with progress monitored by TLC.
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After the reaction is complete, the mixture is poured into water and extracted with ethyl acetate.
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The organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed in vacuo.
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The final product, 10-Hydroxy-undeca-2,4,6,8-tetraynamide, is purified by preparative high-performance liquid chromatography (HPLC).
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Characterization
A comprehensive characterization of the synthesized compound is crucial to confirm its identity and purity. The following techniques are proposed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[5][6][7]
Table 1: Predicted ¹H and ¹³C NMR Data for 10-Hydroxy-undeca-2,4,6,8-tetraynamide
| Assignment | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) |
| H-10 | ~ 3.8 (t) | C-11: ~ 60 |
| H-11 | ~ 4.2 (d) | C-10: ~ 70 |
| NH₂ | ~ 7.5-8.5 (br s) | C-9: ~ 65 |
| OH | ~ 2.0-3.0 (br s) | C-8: ~ 75 |
| C-7: ~ 68 | ||
| C-6: ~ 78 | ||
| C-5: ~ 69 | ||
| C-4: ~ 79 | ||
| C-3: ~ 72 | ||
| C-2: ~ 82 | ||
| C-1 (C=O): ~ 165 |
Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[8]
Table 2: Expected IR Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| O-H | Stretching | 3200-3600 (broad) |
| N-H | Stretching | 3100-3500 (two bands for primary amide)[8] |
| C≡C | Stretching | 2100-2260 (weak to medium) |
| C=O | Stretching | 1630-1690 (strong)[9] |
| C-O | Stretching | 1050-1150 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.[10][11]
Table 3: Predicted Mass Spectrometry Data
| Ionization Mode | Ion | Predicted m/z |
| ESI+ | [M+H]⁺ | 188.07 |
| ESI+ | [M+Na]⁺ | 210.05 |
| ESI- | [M-H]⁻ | 186.05 |
Experimental Workflow and Logic
The overall process from synthesis to characterization follows a logical progression.
Diagram of the Experimental Workflow:
Caption: General workflow for the synthesis and characterization of the target compound.
Potential Applications and Future Directions
While the biological activity of 10-Hydroxy-undeca-2,4,6,8-tetraynamide is unknown, its structure suggests several possibilities. The polyyne chain could act as a rigid scaffold for positioning the hydroxyl and amide groups to interact with biological targets such as enzymes or receptors. The terminal amide could participate in hydrogen bonding, a key interaction in many biological systems.
Future research could involve:
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Biological Screening: Testing the compound for cytotoxic, antimicrobial, or enzyme inhibitory activity.
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Analogue Synthesis: Modifying the chain length, and the position and nature of the functional groups to explore structure-activity relationships.
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Signaling Pathway Studies: If biological activity is identified, further studies could elucidate the mechanism of action and the signaling pathways involved.
Conclusion
This technical guide provides a comprehensive, albeit hypothetical, framework for the synthesis and characterization of the novel compound 10-Hydroxy-undeca-2,4,6,8-tetraynamide. The proposed synthetic route, utilizing the Cadiot-Chodkiewicz coupling, is a well-established and versatile method for the construction of polyynes. The detailed characterization plan, employing NMR, IR, and mass spectrometry, will be essential for confirming the structure and purity of this new molecular entity. The exploration of its potential biological activities could open new avenues in drug discovery and development.
References
- 1. Polyyne - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. eurekaselect.com [eurekaselect.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. personal.utdallas.edu [personal.utdallas.edu]
- 9. IR Absorption Table [webspectra.chem.ucla.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Pollyynes and the formation of fullerenes - The Fullerenes [resolve.cambridge.org]
